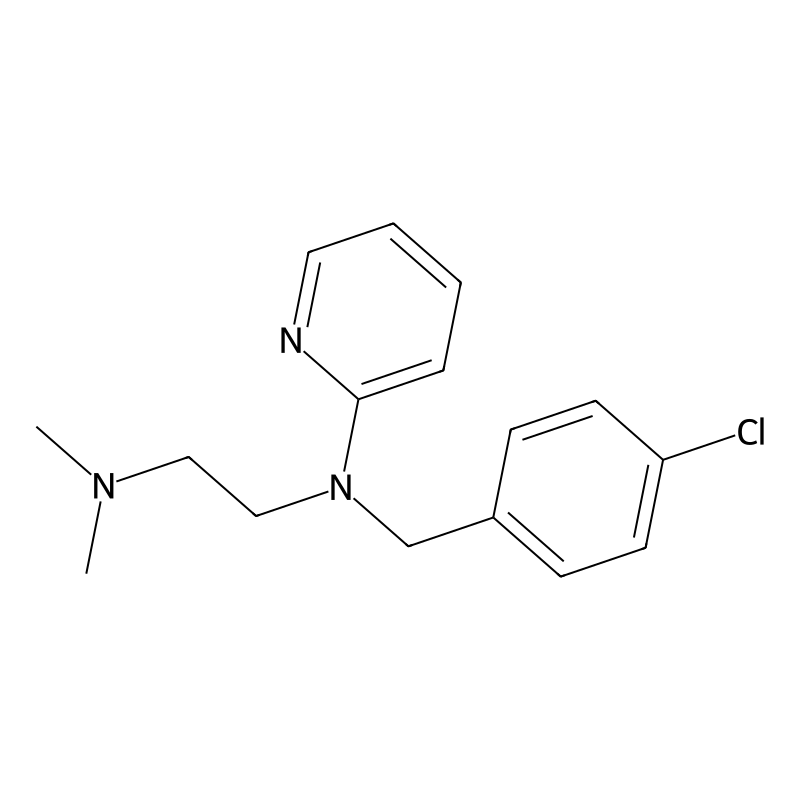

Chloropyramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drug Resistance Studies

Cancer research is exploring the potential of Chloropyramine to influence drug resistance in certain cancers. A study published in 2021 analyzed data from large cancer research databases to identify genes associated with drug resistance in lung adenocarcinoma (LUAD). The findings suggest Chloropyramine might increase the levels of a specific gene (SASH1) in lung cancer cells, potentially leading to increased cell death [1].

Source

Chloropyramine increases SASH1 levels in lung cancer cells causing an increase in cell death [1].()

Analytical Method Development

Chloropyramine's chemical properties make it a relevant compound for analytical chemistry research. Studies have investigated methods for separating and detecting Chloropyramine in mixtures with other drugs. For instance, a 2017 research paper describes the development of a high-performance liquid chromatography (HPLC) method for simultaneously identifying Chloropyramine and Loratadine (another antihistamine) in human serum and urine samples [2].

Source

THE SEPARATION OF MIXTURE OF CHLOROPYRAMINE AND LORATADINE BY HPLC METHOD [2].()

Chloropyramine is a classical first-generation antihistamine primarily used in Eastern European countries for treating various allergic conditions such as allergic conjunctivitis, allergic rhinitis, bronchial asthma, and Quincke's edema. It functions as a competitive reversible antagonist of the histamine H1 receptor, thereby inhibiting the physiological effects of histamine, such as vasodilation and increased vascular permeability. This mechanism helps alleviate symptoms associated with allergic reactions, including tissue edema and inflammation . Chloropyramine is also known for its anticholinergic properties, which contribute to its side effects like drowsiness and dry mouth .

Chloropyramine acts as a competitive antagonist at histamine H1 receptors. Histamine, released by the body during allergic reactions, binds to these receptors, triggering symptoms like runny nose, sneezing, and itchy eyes. Chloropyramine binds to the same receptors, blocking histamine from binding and preventing the allergic response []. Additionally, chloropyramine has some anticholinergic properties, which may contribute to its drowsiness side effect [].

- Toxicity: Chloropyramine is generally safe at recommended doses but can cause drowsiness, dry mouth, dizziness, and other side effects []. In high doses, it can lead to more serious side effects like seizures and hallucinations [].

- Flammability: Not readily available.

- Reactivity: Can degrade in light and moisture [].

Chloropyramine exhibits significant biological activity as an antihistamine. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thus providing relief from allergy-related symptoms. The drug's anticholinergic effects can lead to sedation and other side effects due to its ability to cross the blood-brain barrier . Chloropyramine has been shown to be effective in treating acute allergic reactions and chronic conditions related to allergies.

The synthesis of chloropyramine begins with the following steps:

- Formation of Schiff Base: The reaction of 4-chlorobenzaldehyde with 1,1-dimethyl-ethylenediamine.

- Reduction: The Schiff base is reduced to form the corresponding amine.

- Final Reaction: The amine reacts with 2-bromopyridine in the presence of sodamide to yield chloropyramine .

This synthetic route highlights chloropyramine's structure-activity relationship and provides insight into how modifications can affect its pharmacological properties.

Chloropyramine is widely used in clinical settings for:

- Treating allergic conjunctivitis

- Managing allergic rhinitis

- Alleviating symptoms of bronchial asthma

- Addressing Quincke's edema

- Providing relief from food and drug allergies

- Treating anaphylactic shock .

Its versatility makes it a valuable agent in managing various allergic conditions.

Chloropyramine exhibits several important drug interactions that can enhance or diminish its therapeutic effects:

- Caution with Monoamine Oxidase Inhibitors: Concurrent use can lead to increased side effects.

- Anticholinergic Agents: Due to its own anticholinergic properties, combining chloropyramine with cholinomimetics is not advisable.

- Sedatives and Anesthetics: These can potentiate chloropyramine's sedative effects, necessitating caution when administered together .

Understanding these interactions is crucial for optimizing treatment regimens involving chloropyramine.

Several compounds share structural or functional similarities with chloropyramine. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Mepyramine | Antihistamine | Similar H1 antagonist properties; used for allergies. |

| Methapyrilene | Antihistamine | Shares structural features; used for allergy relief. |

| Chlorpheniramine | Antihistamine | Similar mechanism; commonly used for allergy treatment. |

Uniqueness of Chloropyramine

Chloropyramine is distinguished by its specific chemical structure (C₁₆H₂₀ClN₃) and unique pharmacological profile as a first-generation antihistamine with notable anticholinergic effects. Its ability to cross the blood-brain barrier enhances its sedative properties compared to other antihistamines like chlorpheniramine, which may have less central nervous system penetration. This characteristic makes chloropyramine particularly useful in treating acute allergic reactions where sedation may be beneficial .

Synthetic Routes and Reaction Mechanisms

Chloropyramine, chemically designated as N-(4-chlorobenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine with the molecular formula C₁₆H₂₀ClN₃ [1], can be synthesized through multiple synthetic pathways. The compound's synthesis involves sophisticated multi-step reactions that require precise control of reaction conditions to achieve optimal yields and purity [2] [3].

Multi-Step Synthesis from 2-Aminopyridine

The primary synthetic route utilizing 2-aminopyridine as the starting material represents one of the most established methods for chloropyramine production [2] [4]. This multi-step synthesis proceeds through a carefully orchestrated sequence of reactions that builds the target molecule systematically.

The initial step involves the alkylation of 2-aminopyridine using sodium amide as a base in toluene solvent [2] [5]. The reaction proceeds at room temperature for 2-5 hours, achieving yields of 85-95% under optimized conditions [2]. The mechanism involves the formation of a pyridyl anion intermediate through deprotonation, followed by nucleophilic attack on the electrophilic alkylating agent. Temperature control during this phase is critical, as elevated temperatures can lead to competing side reactions and reduced selectivity [2].

The second step incorporates 4-chlorobenzaldehyde through a condensation reaction conducted in pyridine at temperatures ranging from 50-70°C [2] [3]. This condensation forms an imine intermediate that serves as a precursor for the final product. The reaction typically requires 4-6 hours for completion and achieves yields of 70-85% when properly controlled [2]. The pyridine solvent serves both as a reaction medium and as a mild base to facilitate the condensation process.

The final reduction step employs Raney nickel catalyst in acetone under a hydrogen atmosphere at 60°C [2] [4]. This hydrogenation reduces the imine functionality to the corresponding amine, completing the synthesis of chloropyramine. The reduction typically proceeds with yields of 80-90% and requires careful monitoring to prevent over-reduction or catalyst poisoning [2].

Condensation with 4-Chlorobenzaldehyde

An alternative synthetic approach initiates with 4-chlorobenzaldehyde as the primary starting material, offering certain advantages in terms of accessibility and cost-effectiveness [3] [6]. This route employs a condensation strategy that directly incorporates the chlorinated aromatic component early in the synthesis.

The condensation reaction between 4-chlorobenzaldehyde and N,N-dimethylethylenediamine represents the cornerstone of this synthetic approach [3] [7]. The reaction proceeds through reductive amination conditions using various solvents including methanol, dichloroethane, or tetrahydrofuran, depending on the specific substrate requirements [6]. Temperature optimization studies have demonstrated that reactions conducted at room temperature to reflux conditions yield the most favorable outcomes, with yields ranging from 80-95% [6].

The mechanism involves initial formation of a Schiff base intermediate through nucleophilic addition of the amine to the aldehyde carbonyl group, followed by elimination of water [3] [6]. Subsequent reduction using sodium borohydride or sodium cyanoborohydride provides the desired secondary amine product [6]. The choice of reducing agent significantly influences both the reaction rate and selectivity, with sodium borohydride typically providing cleaner reaction profiles.

The final alkylation step introduces the pyridyl functionality through reaction with 4-chlorobenzyl chloride in tetrahydrofuran at room temperature [6]. This SN2 displacement reaction proceeds over 24 hours and achieves yields of 57-69%, with the relatively moderate yield attributed to competing elimination reactions and the steric hindrance around the nucleophilic center [6].

Optimization of Yield and Purity

The optimization of chloropyramine synthesis requires systematic evaluation of multiple parameters that collectively influence both yield and product purity [8] [9]. Temperature control emerges as perhaps the most critical factor, with optimal ranges varying significantly between different synthetic steps [10] [11].

For the multi-step synthesis from 2-aminopyridine, temperature optimization studies reveal that the initial alkylation step performs optimally at 90-180°C, while the condensation step requires more moderate temperatures of 50-70°C [2] [10]. These temperature requirements reflect the different activation energies and thermodynamic considerations for each transformation. Higher temperatures in the alkylation step enhance reaction rates and conversion efficiency, while moderate temperatures in the condensation step prevent unwanted side reactions and maintain selectivity [10].

Pressure regulation plays an equally important role, particularly in the hydrogenation step where hydrogen pressure must be carefully controlled to ensure complete reduction without catalyst deactivation [8] [12]. Optimal pressure ranges typically fall between 1-3 atmospheres, providing sufficient driving force for the reaction while maintaining equipment safety margins [12].

Catalyst loading optimization represents another critical parameter, with studies demonstrating that loadings between 0.5-5.0% provide the optimal balance between reaction rate and economic considerations [8] [9]. Lower catalyst loadings result in incomplete conversions and extended reaction times, while excessive loadings increase costs without proportional benefits in yield or selectivity [9].

Solvent selection and volume optimization significantly impact both reaction efficiency and product isolation procedures [13] [9]. The choice between polar and non-polar solvents affects reaction kinetics, solubility profiles, and downstream purification requirements [13]. Methanol and dichloroethane have emerged as preferred solvents for the condensation steps, while toluene provides optimal conditions for alkylation reactions [2] [6].

Quality control measures throughout the synthesis process focus on monitoring reaction progress through analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy [14]. These analytical methods enable real-time optimization of reaction conditions and early detection of impurity formation [14].

The purification process typically employs crystallization techniques as the primary method for achieving pharmaceutical-grade purity [15] [13]. Cooling crystallization from appropriate solvents provides products with purities exceeding 90-99%, meeting stringent pharmaceutical standards [15]. Temperature cycling during crystallization can further enhance crystal quality and reduce impurity incorporation [13].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of chloropyramine presents numerous technical and operational challenges that require specialized solutions [16] [17]. Equipment scaling represents one of the most significant hurdles, as reaction vessels, heating systems, and mixing equipment must be redesigned to accommodate larger volumes while maintaining uniform conditions [16] [17].

Heat transfer limitations become particularly problematic at industrial scale, where larger reaction volumes create challenges in maintaining uniform temperature distribution [10] [16]. Advanced thermal control systems incorporating multiple temperature sensors and distributed heating elements are required to ensure consistent reaction conditions throughout the reactor volume [10] [16]. The implementation of computational fluid dynamics modeling assists in optimizing reactor design and predicting temperature profiles [16].

Mass transfer limitations also emerge as significant challenges during scale-up operations [16] [18]. Mixing efficiency, which is readily achieved in small-scale reactions, becomes increasingly difficult to maintain in large industrial reactors [18]. The design of appropriate impeller systems and the optimization of stirring rates are critical for ensuring adequate mixing and preventing local concentration gradients that could lead to side product formation [18].

Raw material consistency presents another major challenge in industrial-scale production [19] [16]. The quality and purity of starting materials can vary significantly between suppliers and production batches, requiring comprehensive supplier qualification programs and incoming material testing protocols [16] [20]. Variations in raw material quality can significantly impact reaction yields and product purity, necessitating robust process control systems [20].

Process analytical technology implementation becomes essential for maintaining consistent product quality at industrial scale [12] [21]. Real-time monitoring of critical process parameters including temperature, pressure, pH, and reaction progress enables immediate corrective actions when deviations occur [12] [21]. Advanced control systems utilizing model predictive control algorithms can automatically adjust process conditions to maintain optimal performance [21].

Purification and isolation procedures require significant modification for industrial-scale implementation [15] [20]. Crystallization equipment must be sized appropriately to handle large batch volumes while maintaining the precise temperature control necessary for optimal crystal formation [15]. Filtration systems must be designed to process large volumes efficiently while maintaining product purity standards [20].

Waste management and environmental considerations become increasingly important at industrial scale [18] [20]. The generation of larger volumes of waste solvents and by-products requires comprehensive treatment and disposal systems that comply with environmental regulations [20]. Process optimization efforts often focus on minimizing waste generation through improved selectivity and solvent recovery systems [18].

Quality assurance systems must be expanded to accommodate the complexity of industrial-scale operations [22] [20]. Statistical process control methodologies enable continuous monitoring of process performance and early detection of trending issues that could impact product quality [21] [20]. Validation studies must demonstrate that the scaled-up process consistently produces material meeting all specified quality attributes [20].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

60 °C

Storage

UNII

Related CAS

6170-42-9 (mono-hydrochloride)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

D04 - Antipruritics, incl. antihistamines, anesthetics, etc.

D04A - Antipruritics, incl. antihistamines, anesthetics, etc.

D04AA - Antihistamines for topical use

D04AA09 - Chloropyramine

R - Respiratory system

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AC - Substituted ethylene diamines

R06AC03 - Chloropyramine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Durand-Arczynska W, Schoenenweid F, Durand J. Effects of chloropyramine,

3: Idänpään-Heikkilä J, Saxén L. Possible teratogenicity of

4: Budihna M, Drevensek G, Burjak M, Kocijancic S. Effects of chloropyramine and

5: Dessouky YM, Mousa BA, Nour el-Din HM. Dye-salt formation as a general method

6: VASILIEV R, SCINTEE-PAZARINA V. [THE DETERMINATION OF CHLOROPYRAMINE BY